EINECS 233-907-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a comprehensive inventory of chemicals marketed in the EU between 1971 and 1981, serving as a regulatory cornerstone for hazard assessment under frameworks like REACH . However, methodologies for comparing such compounds—using structural similarity, physicochemical properties, and toxicity prediction models—are well-documented. This article synthesizes these approaches to contextualize EINECS 233-907-7 within broader chemical domains.

Properties

CAS No. |

10430-57-6 |

|---|---|

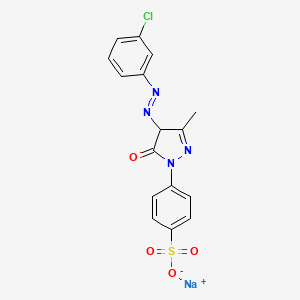

Molecular Formula |

C16H12ClN4NaO4S |

Molecular Weight |

414.796 |

IUPAC Name |

sodium;4-[4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-12-4-2-3-11(17)9-12)16(22)21(20-10)13-5-7-14(8-6-13)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

GJSBEPNMBOZQQO-UHFFFAOYSA-M |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 233-907-7 typically involves a multi-step process. The initial step often includes the diazotization of 3-chloroaniline to form the diazonium salt. This is followed by coupling with 3-methyl-5-oxo-2-pyrazoline to form the azo linkage. The final step involves sulfonation to introduce the benzenesulphonate group, resulting in the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

EINECS 233-907-7 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

EINECS 233-907-7 has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of EINECS 233-907-7 involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The compound may also act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Similarity and Chemical Space Coverage

Tanimoto Index and PubChem 2D Fingerprints

Structural similarity between EINECS compounds and reference sets (e.g., REACH Annex VI chemicals) is quantified using the Tanimoto index based on PubChem 2D fingerprints. A threshold of ≥70% similarity defines analogs, enabling read-across predictions for unlabeled EINECS compounds. For instance, 1,387 labeled REACH Annex chemicals cover 33,000 EINECS substances through structural analog identification .

Table 1: Coverage of EINECS Compounds via Structural Analogs

| Labeled Set Size | Covered EINECS Compounds | Similarity Threshold | Key Finding |

|---|---|---|---|

| 1,387 (REACH Annex VI) | 33,000 | ≥70% | Small labeled sets enable large-scale coverage via network effects |

Atom-Centered Fragment (ACF) Analysis

Structural uniqueness is further assessed using the ACF approach. For example, 28 ERGO reference compounds—bioactive substances—were compared with 72,520 EINECS entries. Results showed:

Physicochemical Property Comparison

ERGO vs. EINECS Physicochemical Domains

ERGO reference compounds were compared with EINECS entries using bioavailability-related properties (e.g., logP, molecular weight).

Table 2: ERGO-EINECS Physicochemical and Structural Overlap

| Metric | ERGO Compounds | EINECS Coverage |

|---|---|---|

| Physicochemical domain overlap | 28 | High (grey subset in Figure 7) |

| Structural domain overlap | 23/28 (82%) | Partial (unique features in 18%) |

Toxicity Prediction and Read-Across Applicability

QSAR Models and Pathway Perturbation

For example:

- Substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates—representing 0.7% of EINECS—were modeled for acute toxicity to aquatic organisms .

Table 3: Toxicity Prediction Coverage in EINECS

| Endpoint | Coverage (% of EINECS) | Accuracy Threshold |

|---|---|---|

| Molecular pathway disruption | 4.6–12.6% | >85% |

| Acute aquatic toxicity (specific classes) | 0.7% | Variable |

Limitations of Read-Across

While read-across structure-activity relationships (RASAR) efficiently extrapolate data, bioactive compounds (e.g., ERGO references) may evade EINECS-centric models due to structural outliers .

Q & A

Q. What are the standard protocols for characterizing the physicochemical properties of EINECS 233-907-7, and how do these properties influence experimental design?

- Methodological Answer : Begin by determining key properties such as log octanol-water partition coefficient (Log Kow), water solubility (Log Sw), and Henry's law constant (Log H) using computational tools or experimental methods like shake-flask assays . Compare results with existing databases (e.g., EINECS listings) to validate consistency. Design experiments considering stability under varying pH, temperature, and light conditions, as these factors affect reactivity and environmental persistence. Use spectroscopic techniques (e.g., NMR, IR) for structural validation .

Q. How can researchers ensure accurate identification and purity assessment of this compound during synthesis or procurement?

- Methodological Answer : Employ a combination of chromatographic (HPLC, GC-MS) and spectroscopic (UV-Vis, mass spectrometry) methods to verify chemical identity and purity. For novel synthesis routes, include control experiments with known standards and report retention times, spectral peaks, and melting points. Cross-reference with peer-reviewed characterization data to resolve discrepancies .

Q. What literature review strategies are recommended to contextualize this compound within existing scientific knowledge?

- Methodological Answer : Use structured keyword searches (e.g., "this compound AND toxicity," "environmental degradation pathways") in databases like PubMed, SciFinder, and Web of Science. Prioritize studies that report experimental protocols, mechanistic insights, and data reproducibility. Critically evaluate conflicting results by comparing methodologies (e.g., differences in solvent systems or detection limits) .

Q. What safety and handling protocols are essential for working with this compound in laboratory settings?

- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard classifications (e.g., flammability, toxicity). Use fume hoods for volatile preparations, and store samples in inert, airtight containers. Include negative controls in experiments to distinguish compound-specific effects from procedural artifacts .

Q. How should researchers structure a reproducible experimental workflow for studying this compound?

- Methodological Answer : Document all procedures in triplicate, including equipment calibration (e.g., pH meters, balances) and batch-specific reagent details (e.g., solvent purity, supplier). Use standardized templates for data recording and metadata annotation (e.g., temperature fluctuations, humidity). Share protocols via supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in published data on this compound’s environmental persistence be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify methodological variables (e.g., soil type in degradation studies, microbial activity). Replicate key experiments under controlled conditions, adjusting one variable at a time (e.g., UV exposure duration). Apply statistical tools like ANOVA to quantify variance sources and publish raw datasets for peer validation .

Q. What advanced statistical methods are suitable for quantifying uncertainties in this compound’s bioaccumulation potential?

- Methodological Answer : Use Monte Carlo simulations to model probabilistic outcomes of bioaccumulation factors (BAFs) across trophic levels. Incorporate measurement uncertainties (e.g., Log Kow variability) and environmental covariates (e.g., pH-dependent speciation). Validate models with field data from contaminated ecosystems .

Q. How can researchers optimize experimental conditions for detecting low-concentration degradation products of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) to enhance sensitivity. Spike samples with isotopically labeled analogs as internal standards to correct for matrix effects. Optimize chromatographic gradients to resolve co-eluting peaks and minimize ion suppression .

Q. What strategies integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s mechanistic toxicity?

- Methodological Answer : Design dose-response assays with model organisms (e.g., Daphnia magna), collecting samples at multiple timepoints. Use pathway enrichment analysis (e.g., KEGG, GO terms) to link gene expression changes to metabolic disruptions. Cross-validate findings with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can computational models be validated against experimental data to predict this compound’s interactions with biological receptors?

- Methodological Answer : Perform molecular docking simulations using crystallographic receptor structures (e.g., from the Protein Data Bank). Compare predicted binding affinities with experimental IC50 values from competitive assays. Refine models by incorporating solvent dynamics and free-energy perturbation calculations .

Data Presentation and Validation

- Tables : Include raw and processed data (e.g., mean ± SD, n=3) with explicit units and statistical thresholds (e.g., p < 0.05). Use footnotes to explain outliers or data exclusions .

- Figures : Label axes with SI units and error bars. For multi-panel figures, use consistent scaling and legends. Provide high-resolution versions in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.